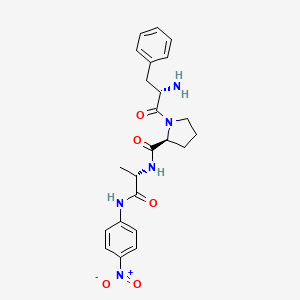

Phe-Pro-Ala-pNA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYNDHOCCCUVDQ-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90782545 | |

| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201738-99-0 | |

| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Specificity of Phe-Pro-Ala-pNA as a Chromogenic Substrate for Tripeptidyl Peptidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tripeptide p-nitroanilide substrate, Phe-Pro-Ala-pNA, and its specificity for tripeptidyl peptidase (TPP) enzymes. This document consolidates key information on the enzymatic kinetics, experimental protocols for activity assays, and the broader context of TPPs in cellular protein degradation pathways.

Introduction to Tripeptidyl Peptidases

Tripeptidyl peptidases are exopeptidases that cleave tripeptide residues from the N-terminus of proteins and peptides.[1] Two major forms, Tripeptidyl Peptidase I (TPP1, also known as CLN2) and Tripeptidyl Peptidase II (TPP2), play crucial roles in distinct cellular compartments and processes. TPP1 is a lysosomal enzyme essential for the degradation of proteins and peptides within the lysosome.[1] Deficiencies in TPP1 activity are linked to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis.[1] TPP2, on the other hand, is a large, cytosolic protease complex that functions downstream of the proteasome in the ubiquitin-proteasome pathway, contributing to the final stages of cytosolic protein turnover.

The chromogenic substrate this compound is utilized in colorimetric assays to measure the activity of tripeptidyl peptidases. The enzymatic cleavage of the bond between the tripeptide and the p-nitroanilide (pNA) moiety releases the yellow-colored pNA, which can be quantified spectrophotometrically.[2]

Quantitative Data on Substrate Specificity

A comprehensive review of available literature did not yield specific kinetic parameters (Km, Vmax, or kcat) for the substrate this compound with either TPP1 or TPP2. However, kinetic data for a structurally similar fluorogenic substrate, Ala-Ala-Phe-AMC, with recombinant human TPP1 provides valuable insight into the enzyme's activity.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH Optimum | Reference |

| Ala-Ala-Phe-AMC | Human TPP1 | ~100 - 200 | ~20 - 40 | ~2 x 10⁵ | 4.5 - 5.0 | [3] |

| Arg-Nle-Nle-AMC | Human TPP1 | ~50 - 100 | ~10 - 20 | ~2 x 10⁵ | 4.0 - 4.5 | [3] |

Note: The provided data for Ala-Ala-Phe-AMC suggests that TPP1 has a high affinity and catalytic efficiency for tripeptide substrates with a hydrophobic residue in the P1 position (the amino acid residue at the cleavage site). While direct data for this compound is unavailable, the presence of Phenylalanine at the P3 position in this substrate aligns with the known preference of TPP1 for hydrophobic residues. Further empirical studies are required to determine the precise kinetic constants for this compound.

Experimental Protocols

The following protocols are adapted from established methods for measuring tripeptidyl peptidase activity using chromogenic and fluorogenic substrates.

Protocol 1: Colorimetric Assay for TPP Activity using this compound

This protocol is based on general procedures for pNA-based enzyme assays.[4]

Materials:

-

Enzyme Source: Purified or recombinant TPP, or cell/tissue lysate.

-

Substrate: this compound (prepare a stock solution in DMSO).

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.5 (for TPP1) or 50 mM Tris-HCl, pH 7.5 (for TPP2).

-

Stop Solution: 1 M Sodium Carbonate.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Enzyme Preparation: Dilute the enzyme source to the desired concentration in the appropriate ice-cold assay buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of diluted enzyme to each well. Include a blank control with assay buffer only.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add 50 µL of pre-warmed this compound substrate solution to each well to start the reaction. The final substrate concentration should be optimized, but a starting point of 1-2 mM is recommended.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding 100 µL of stop solution to each well.

-

Measurement: Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.

-

Calculation: Determine the enzyme activity by comparing the absorbance of the sample to a standard curve of free p-nitroaniline.

Protocol 2: Fluorometric Assay for TPP1 Activity using Ala-Ala-Phe-AMC

This protocol is adapted from a detailed procedure for recombinant human TPP1.[3]

Materials:

-

Enzyme Source: Purified or recombinant TPP1, or cell/tissue lysate.

-

Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) (prepare a stock solution in DMSO).

-

Activation Buffer (for pro-TPP1): 50 mM Sodium Acetate, 100 mM NaCl, pH 3.5.

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 0.1% Triton X-100, pH 4.5.

-

96-well black microplate.

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).

Procedure:

-

Enzyme Activation (if using pro-TPP1): Dilute the pro-TPP1 in Activation Buffer and incubate at 37°C for 1-2 hours to allow for auto-activation.

-

Reaction Setup: In a 96-well black plate, add the activated TPP1 enzyme diluted in Assay Buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add the AAF-AMC substrate solution (also diluted in Assay Buffer) to each well. Final substrate concentrations should be varied (e.g., 6.25 µM to 800 µM) to determine kinetic parameters.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for a set period.

-

Calculation: The rate of reaction is determined from the slope of the linear portion of the fluorescence versus time curve. A standard curve of free 7-amino-4-methylcoumarin (AMC) is used to convert the fluorescence units to the amount of product formed.

Signaling Pathways and Experimental Workflows

The roles of TPP1 and TPP2 in their respective protein degradation pathways are critical for cellular homeostasis.

Lysosomal Protein Degradation Pathway

TPP1 is a key peptidase in the lysosome, where it participates in the final stages of protein catabolism. After larger proteins are broken down into smaller peptides by other lysosomal proteases, TPP1 sequentially removes tripeptides from their N-termini.[1]

Caption: Role of TPP1 in the lysosomal protein degradation pathway.

Ubiquitin-Proteasome Pathway

TPP2 acts downstream of the 26S proteasome. The proteasome degrades ubiquitinated proteins into small peptides. TPP2 then further processes these peptides, cleaving them into tripeptides, which are subsequently broken down into amino acids by other cytosolic peptidases.

Caption: Role of TPP2 in the ubiquitin-proteasome degradation pathway.

Experimental Workflow for TPP Inhibitor Screening

The use of this compound and similar substrates is central to high-throughput screening for inhibitors of tripeptidyl peptidases, which is a key activity in drug discovery programs targeting diseases associated with TPP dysfunction.

Caption: Workflow for high-throughput screening of TPP inhibitors.

Conclusion

This compound serves as a valuable tool for the study of tripeptidyl peptidase activity. While specific kinetic data for this substrate remains to be fully characterized and published, its structural similarity to other known TPP substrates suggests its utility in colorimetric assays. The provided protocols and pathway diagrams offer a robust framework for researchers and drug development professionals to investigate the function of TPPs and to screen for potential therapeutic modulators of their activity. Further research is warranted to establish the precise kinetic parameters of this compound with both TPP1 and TPP2 to enhance its application in quantitative enzymatic studies.

References

A Technical Guide to the Chemical Properties and Structure of Phe-Pro-Ala-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyl-prolyl-alanyl-p-nitroanilide, abbreviated as Phe-Pro-Ala-pNA, is a synthetic chromogenic peptide substrate with significant applications in biochemical and pharmaceutical research. Its specific amino acid sequence renders it a valuable tool for the investigation of certain proteases, particularly tripeptidyl peptidases. The presence of a p-nitroanilide (pNA) group at the C-terminus allows for a straightforward and sensitive spectrophotometric assay of enzymatic activity. Cleavage of the amide bond between alanine and p-nitroanilide by a target enzyme releases the yellow-colored p-nitroaniline, which can be quantified by measuring its absorbance at approximately 405 nm. This guide provides an in-depth overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a tripeptide derivative with the sequence Phenylalanine-Proline-Alanine, where the C-terminal carboxyl group of Alanine is linked to a p-nitroaniline molecule via an amide bond.

Structure

The chemical structure of this compound consists of three amino acid residues—Phenylalanine, Proline, and Alanine—covalently linked by peptide bonds. The C-terminus is modified with a p-nitroanilide group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | L-Phenylalanyl-L-prolyl-L-alanyl-p-nitroanilide | |

| Molecular Formula | C23H27N5O5 | [1][2] |

| Molecular Weight | 453.49 g/mol | [2][3] |

| CAS Number | 201738-99-0 | [1][2][3] |

| Appearance | Lyophilized powder | [3] |

| Purity (by HPLC) | Typically ≥ 95% | [3] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within one month. | [2] |

Experimental Applications and Protocols

This compound is primarily utilized as a substrate in enzymatic assays to determine the activity of specific proteases. Its unique structure, featuring a proline residue at the P2 position, makes it particularly useful for studying enzymes with post-proline cleaving activity.[1]

Enzymatic Assay for Tripeptidyl Peptidase Activity

This protocol outlines a general procedure for measuring the activity of a tripeptidyl peptidase using this compound as a substrate. The principle of the assay is the enzymatic cleavage of the p-nitroanilide group, leading to an increase in absorbance at 405 nm.

Materials:

-

This compound substrate

-

Purified enzyme or biological sample containing the enzyme of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and dilute it to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Prepare a solution of the enzyme or biological sample in the assay buffer.

-

Assay Reaction:

-

Add a defined volume of the assay buffer to each well of a 96-well microplate.

-

Add the enzyme solution to the wells.

-

To initiate the reaction, add the this compound substrate solution to each well.

-

The final reaction volume will depend on the specific experimental setup.

-

-

Data Acquisition: Immediately place the microplate in a pre-warmed microplate reader (e.g., at 37°C) and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the rate of the reaction (initial velocity, V₀) from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline at 405 nm is known.

-

Workflow for Enzymatic Assay

The following diagram illustrates the general workflow for determining enzyme kinetics using this compound.

Signaling Pathways and Logical Relationships

This compound is a synthetic substrate and is not directly involved in endogenous signaling pathways. However, it is a critical tool for studying the enzymes that may play roles in such pathways. For instance, proteases that cleave this substrate could be involved in protein processing, activation of signaling molecules, or degradation of regulatory proteins.

The logical relationship in its application is based on the principle of enzyme-substrate specificity, as depicted in the following diagram.

Conclusion

This compound is a well-defined and valuable tool for researchers in enzymology and drug discovery. Its specific amino acid sequence and the chromogenic p-nitroanilide moiety allow for the sensitive and continuous monitoring of certain peptidase activities. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this substrate in a research setting. Future investigations may further elucidate the substrate specificities of a wider range of proteases using this compound and its analogs, contributing to a deeper understanding of their biological roles and potential as therapeutic targets.

References

In-Depth Technical Guide: Discovery and Initial Characterization of Phe-Pro-Ala-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is a cornerstone of biochemical and pharmaceutical research. The development of synthetic substrates has been instrumental in advancing our understanding of protease function and in the screening for potential therapeutic inhibitors. Phe-Pro-Ala-pNA is a synthetic tripeptide linked to a p-nitroaniline (pNA) chromophore. It is designed as a specific substrate for tripeptidyl peptidase I (TPP-I), a lysosomal exopeptidase that removes N-terminal tripeptides from proteins and oligopeptides.[1][2] The unique structural features of this compound, particularly the presence of phenylalanine and proline residues, enhance its specificity for certain proteases.[3]

The core principle of this compound as a research tool lies in its chromogenic properties. In its intact form, the substrate is colorless. Upon enzymatic cleavage of the amide bond between the C-terminal alanine and the p-nitroaniline group, the liberated p-nitroaniline imparts a yellow color to the solution, which can be quantified spectrophotometrically. This allows for a continuous and straightforward assay of enzyme activity.

Discovery and Synthesis

While the specific seminal publication detailing the first synthesis and characterization of this compound is not prominently cited in available literature, the principles of its design and synthesis are well-established within the field of peptide chemistry and enzymology. The development of p-nitroanilide-based chromogenic substrates dates back to the early 1970s.

General Synthesis Methodology: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol for Solid-Phase Peptide Synthesis of this compound:

-

Resin Preparation: An appropriate solid support resin (e.g., Wang resin) is functionalized with the C-terminal p-nitroaniline.

-

Amino Acid Activation and Coupling: The first amino acid, Fmoc-Ala-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the p-nitroaniline on the resin.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Peptide Chain Elongation: The cycle of coupling and deprotection is repeated with the subsequent amino acids, Fmoc-Pro-OH and Fmoc-Phe-OH, in the desired sequence.

-

Cleavage and Deprotection: Once the tripeptide sequence is assembled, the peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Logical Workflow for SPPS of this compound:

Initial Characterization and Physicochemical Properties

The initial characterization of a novel substrate like this compound involves determining its physical and chemical properties, as well as its kinetic parameters with the target enzyme.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₇N₅O₅ |

| Molecular Weight | 453.5 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. |

Table 2: Qualitative and Expected Kinetic Parameters of this compound with Tripeptidyl Peptidase I

| Parameter | Description | Expected Value/Characteristic |

| Enzyme Specificity | Primary target enzyme | Tripeptidyl Peptidase I (TPP-I) |

| Cleavage Site | The amide bond cleaved by the enzyme | Between Alanine and p-nitroaniline |

| Michaelis Constant (Km) | Substrate concentration at half-maximal velocity. A lower Km indicates higher affinity. | Expected to be in the micromolar (µM) to low millimolar (mM) range, similar to other TPP-I substrates. |

| Maximum Velocity (Vmax) | The maximum rate of the reaction at saturating substrate concentrations. | Dependent on enzyme concentration and assay conditions. |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | TPP-I is a lysosomal enzyme, so the optimal pH for cleavage is expected to be acidic (around pH 4.0-5.5). |

| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | Typically around 37°C for mammalian enzymes. |

Experimental Protocols for Enzymatic Assays

This compound is utilized in a continuous spectrophotometric assay to measure the activity of TPP-I.

Experimental Protocol for TPP-I Activity Assay:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer with a pH optimal for TPP-I activity (e.g., 100 mM sodium acetate, pH 4.5).

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Enzyme Solution: Prepare a solution of purified TPP-I or a biological sample containing TPP-I in the assay buffer.

-

-

Assay Procedure:

-

Pipette the assay buffer into the wells of a 96-well microplate.

-

Add the enzyme solution to the wells.

-

Initiate the reaction by adding the this compound substrate to the wells. The final substrate concentration should be optimized based on the expected Km.

-

Immediately place the microplate in a spectrophotometer pre-warmed to the optimal temperature (e.g., 37°C).

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the progress curve.

-

Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroaniline at 405 nm.

-

Workflow for a TPP-I Enzymatic Assay:

Applications in Research and Drug Development

The use of this compound as a substrate for TPP-I has implications in several areas of biomedical research and drug development.

-

Enzyme Characterization: It serves as a tool to study the kinetics and substrate specificity of TPP-I.

-

Disease Research: TPP-I deficiency is associated with late-infantile neuronal ceroid lipofuscinosis, a fatal neurodegenerative disease.[1] Assays using substrates like this compound can be used to diagnose this condition and to study the efficacy of potential therapies.

-

Drug Discovery: This substrate is valuable for high-throughput screening (HTS) of compound libraries to identify potential inhibitors of TPP-I. Such inhibitors could be developed as therapeutic agents for various conditions where TPP-I activity is implicated.

Signaling Pathway Context (Hypothetical):

While this compound is a tool to measure enzyme activity rather than a component of a signaling pathway, its use can help elucidate pathways where TPP-I is involved. For example, if a signaling pathway is hypothesized to be regulated by the proteolytic activity of TPP-I, an assay with this compound could be used to test how different pathway modulators affect TPP-I activity.

Conclusion

This compound is a valuable chromogenic substrate for the study of tripeptidyl peptidase I. Its synthesis is achievable through standard solid-phase peptide synthesis methods, and its application in a simple spectrophotometric assay allows for the robust measurement of TPP-I activity. This makes it a useful tool in basic research for enzyme characterization, in clinical diagnostics for diseases related to TPP-I deficiency, and in pharmaceutical development for the high-throughput screening of potential enzyme inhibitors. Further research to fully quantify its kinetic parameters would be beneficial for more precise comparative studies.

References

- 1. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prosegment of Tripeptidyl Peptidase I Is a Potent, Slow-binding Inhibitor of Its Cognate Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of tripeptidyl peptidase I activity in living cells by fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Phe-Pro-Ala-pNA and its Derivatives in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chromogenic peptide substrate, Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA), and its widely used N-terminally blocked derivative, N-Succinyl-Ala-Ala-Pro-Phe-pNA. These substrates are invaluable tools for the detection and kinetic characterization of serine proteases, most notably α-chymotrypsin. This document details the underlying biochemical principles, presents key quantitative data, provides comprehensive experimental protocols for enzyme activity assays, and illustrates critical workflows and mechanisms through detailed diagrams.

Introduction: The Utility of Chromogenic Protease Substrates

Chromogenic substrates are synthetic molecules designed to produce a colored product upon enzymatic cleavage. They are essential for simple and continuous monitoring of enzyme activity using standard spectrophotometers. The substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a well-established and highly sensitive substrate for α-chymotrypsin and other related proteases like cathepsin G.[1][2] Its peptide sequence mimics the preferred recognition site of chymotrypsin, which preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

The core structure consists of a peptide sequence (e.g., Ala-Ala-Pro-Phe) linked via an amide bond to a chromophore, p-nitroaniline (pNA). In its intact substrate form, the molecule is colorless. Upon enzymatic hydrolysis of the amide bond between the Phenylalanine residue and pNA, the free p-nitroaniline is released. In aqueous solution under neutral to alkaline conditions, p-nitroaniline exhibits a distinct yellow color, with a maximum absorbance wavelength between 405 and 410 nm.[3] The rate of p-nitroaniline release, measured as the change in absorbance over time, is directly proportional to the enzyme's activity.

Principle of the Enzymatic Assay

The assay's principle is based on the catalytic action of a serine protease, such as chymotrypsin. The enzyme recognizes and binds to the peptide portion of the Suc-AAPF-pNA substrate. A key serine residue (Ser-195) in the enzyme's active site acts as a powerful nucleophile, attacking the carbonyl group of the peptide bond linking Phenylalanine to p-nitroaniline. This leads to the formation of a transient acyl-enzyme intermediate and the release of the first product, p-nitroaniline. Subsequently, the acyl-enzyme intermediate is hydrolyzed by water, releasing the peptide fragment and regenerating the free, active enzyme. The continuous measurement of the yellow p-nitroaniline allows for a real-time kinetic analysis of the enzyme's activity.

Quantitative Data: Kinetic Parameters

The efficiency and specificity of a substrate for a particular enzyme are defined by its kinetic constants. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |

| Suc-AAPF-pNA | Bovine α-Chymotrypsin | 0.06 | - | - | 7.8 - 8.3 | 37 - 50 |

| Suc-AAPF-pNA | Human Cathepsin G | 1.7 | - | - | 7.5 | 37 |

| Suc-AAPF-pNA | Methanococcus PPIase | - | - | 0.20 | - | 15 |

| Suc-ALPF-pNA | Methanococcus PPIase | - | - | 0.35 | - | 15 |

| Suc-Phe-pNA | Thermoplasma Protease | 2.2 | - | - | 7.0 | 50 |

Detailed Experimental Protocol: Chymotrypsin Activity Assay

This protocol provides a generalized method for determining chymotrypsin activity using N-Succinyl-Ala-Ala-Pro-Phe-pNA. It is recommended to optimize concentrations and incubation times for specific experimental conditions.

Required Reagents and Materials

-

Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8-8.3 at 37°C.[4]

-

Substrate Stock Solution: 50 mg N-Succinyl-Ala-Ala-Pro-Phe-pNA dissolved in 1 mL of Dimethyl Sulfoxide (DMSO).[3] Store protected from light.

-

Substrate Working Solution: Dilute the stock solution with the Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare fresh daily and protect from light.[3]

-

Enzyme Solution: Purified α-chymotrypsin, dissolved in 1 mM HCl to prevent autolysis, and then diluted to a working concentration (e.g., 10-50 µg/mL) in cold Assay Buffer immediately before use.

-

Stopping Reagent (for endpoint assays): 30-50% (v/v) Acetic Acid.

-

Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm, thermostatted cuvette/plate holder, pipettes, and cuvettes or 96-well plates.

Assay Workflow Diagram

Step-by-Step Procedure (Kinetic Assay)

-

Set Spectrophotometer: Set the spectrophotometer to read absorbance at 410 nm and equilibrate the measurement chamber to 37°C.[3][4]

-

Prepare Reaction Mixture: In a microplate well or cuvette, add the appropriate volume of Assay Buffer and the Substrate Working Solution. For a 200 µL final volume, this might be 180 µL of buffer and substrate mix.

-

Blank Measurement: Add the corresponding volume of the enzyme dilution buffer (without enzyme) to a blank well/cuvette to measure any non-enzymatic substrate hydrolysis.

-

Pre-incubation: Incubate the plate/cuvettes at 37°C for 5 minutes to ensure temperature equilibrium.

-

Initiate Reaction: Add a small volume (e.g., 20 µL) of the diluted Enzyme Solution to each well to start the reaction. Mix gently.

-

Measure Absorbance: Immediately begin recording the absorbance at 410 nm every 30-60 seconds for a period of 5-10 minutes. Ensure the readings fall within the linear range of the instrument.

Data Analysis and Calculation of Enzyme Activity

-

Determine the Rate of Reaction: Plot Absorbance at 410 nm versus time (in minutes). The slope of the initial, linear portion of this curve represents the rate of reaction (ΔA/min).

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change into the rate of product formation.

Activity (µmol/min/mL) = (ΔA/min * Vt) / (ε * Ve * l)

Where:

-

ΔA/min: The rate of absorbance change from the linear portion of the curve.

-

Vt: Total reaction volume in mL.

-

ε: Molar extinction coefficient of p-nitroaniline. The commonly accepted value is 8,800 M⁻¹cm⁻¹ at pH 7.5 and 410 nm.[1][8]

-

Ve: Volume of the enzyme solution added in mL.

-

l: Path length of the cuvette or microplate well in cm (typically 1 cm for a standard cuvette).

One International Unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[3][8]

-

Applications in Research and Drug Development

-

Enzyme Kinetics: This assay is fundamental for determining the Km and Vmax of proteases, providing insight into their catalytic mechanism and efficiency.

-

Inhibitor Screening: The assay is widely used in high-throughput screening (HTS) campaigns to identify and characterize potential protease inhibitors for drug development. A decrease in the rate of pNA formation indicates inhibitory activity.

-

Diagnostics: Assays based on this principle have been developed to measure chymotrypsin activity in biological samples, such as stool, as a diagnostic marker for pancreatic function.[1]

-

Quality Control: Used to determine the activity and purity of commercial enzyme preparations.

Conclusion

The chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-pNA provides a robust, sensitive, and convenient method for assaying chymotrypsin and related protease activities. Its application is central to basic enzymology, clinical diagnostics, and pharmaceutical development. By understanding the principles and adhering to a standardized protocol as outlined in this guide, researchers can generate reliable and reproducible data for a wide range of scientific investigations.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, - Forlabs Website [forlabs.co.uk]

- 3. fao.org [fao.org]

- 4. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Biochemical and genetic characterization of an FK506-sensitive peptidyl prolyl cis-trans isomerase from a thermophilic archaeon, Methanococcus thermolithotrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Understanding the Chromogenic Properties of p-Nitroanilide Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of proteolytic enzymes, or proteases, is a cornerstone of biological research and drug development. A significant advancement in this field was the development of chromogenic substrates, particularly those derived from p-nitroaniline (pNA). First introduced in the 1970s, these synthetic molecules provide a simple and continuous method for monitoring enzyme activity by mimicking the natural substrates of proteases.[1] This technical guide offers an in-depth exploration of the principles, applications, and methodologies associated with p-nitroanilide substrates.

Core Principle: The Chromogenic Reaction

The utility of p-nitroanilide (pNA) substrates is rooted in a straightforward enzymatic reaction. A specific peptide sequence, which is recognized by a target protease, is chemically linked to a p-nitroaniline molecule through an amide bond. In this conjugated state, the substrate is colorless. When a protease cleaves this amide bond, it releases the p-nitroaniline group. The free p-nitroaniline is a chromophore that imparts a distinct yellow color to the solution, which can be quantified using a spectrophotometer.[1] The intensity of the color produced is directly proportional to the amount of p-nitroaniline released and, therefore, to the activity of the enzyme.

Quantitative Analysis

The quantification of enzyme activity using pNA substrates is based on the Beer-Lambert law, which relates the absorbance of light to the concentration of the absorbing species. The amount of yellow p-nitroaniline produced is measured by monitoring the increase in absorbance at or near its absorbance maximum (λmax).

Table 1: Optical Properties of p-Nitroaniline (pNA)

| Property | Value | Reference(s) |

| Maximum Absorbance (λmax) | 405 - 410 nm | [1][2] |

| Molar Absorptivity (ε) | 8,800 M⁻¹cm⁻¹ at 410 nm | [2] |

| Appearance | Yellow solid | [3] |

| Chemical Formula | C₆H₆N₂O₂ | [3][4] |

The rate of the reaction can be calculated from the change in absorbance over time using the molar absorptivity of pNA. This allows for the determination of key enzyme kinetic parameters.

Table 2: Kinetic Parameters of Various Proteases with p-Nitroanilide Substrates

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Bovine Factor Xa | Various peptide p-nitroanilides | >100 | N/A | 1.5 x 10¹ - 2 x 10⁶ | [5] |

| Human Leukocyte Elastase | H-Ala-Ala-Val-pNA | 1100 | 11.5 | 1.05 x 10⁴ | [6] |

| Human Leukocyte Elastase | H-Ala-Ala-Ala-Val-pNA | 330 | 16.5 | 5.0 x 10⁴ | [6] |

| Aryl Acylamidase (AAA) | p-Nitroacetanilide (PNAA) | 20 | 7 | 3.4 x 10⁵ | [7] |

| Nattokinase | 4-Nitroacetanilide | N/A | N/A | 2.5 x 10⁻⁹ (moles/hr) | [8] |

| Trypsin | 4-Nitroacetanilide | N/A | N/A | 4 x 10⁻¹⁰ (moles/hr) | [8] |

Note: N/A indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Applications in Research and Drug Development

p-Nitroanilide substrates are indispensable tools in various research areas, including enzymology, clinical diagnostics, and high-throughput screening for drug discovery.[1] One of the most prominent applications is in the study of the blood coagulation cascade, a complex pathway involving a series of serine proteases.

Substrates specific for key enzymes like Factor Xa and Thrombin allow for their precise measurement in plasma, which is critical for diagnosing clotting disorders and monitoring anticoagulant therapy.[1]

Experimental Protocols

The following provides a generalized methodology for a typical protease assay using a p-nitroanilide substrate in a 96-well plate format.

1. Reagent Preparation

-

Assay Buffer: Prepare a buffer appropriate for the specific enzyme being studied (e.g., 100 mM phosphate buffer, pH 7.5).[2] The optimal pH and buffer composition should be determined from literature or preliminary experiments.

-

Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate, ice-cold buffer.[9] Immediately before the assay, dilute the enzyme to the desired working concentration (e.g., 0.1–0.4 U/mL) with an enzyme diluent.[9]

-

Substrate Solution: Dissolve the p-nitroanilide substrate in a minimal amount of an organic solvent like DMSO, then dilute to the final desired concentration range with the assay buffer.[2] Substrate concentrations should typically span a range around the expected K_m_ value.

2. Assay Procedure

-

Setup: Add a defined volume of assay buffer to the wells of a 96-well microplate.

-

Substrate Addition: Add varying concentrations of the substrate solution to the wells.

-

Enzyme Addition: To initiate the reaction, add a small volume of the diluted enzyme solution to each well. The final reaction volume is typically 100-200 µL.

-

Incubation and Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).[1] Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).[1]

3. Data Analysis

-

Calculate Reaction Rate: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).

-

Convert to Molar Rate: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in moles per minute. The formula is: Rate (mol/min) = (ΔA/min) / (ε × l) where ε is the molar absorptivity of pNA (8,800 M⁻¹cm⁻¹) and l is the path length of the well in cm.

-

Determine Kinetic Parameters: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values for the enzyme-substrate pair.[1]

Conclusion

p-Nitroanilide peptide substrates have revolutionized the study of proteases by offering a simple, robust, and quantitative method for assessing enzymatic activity.[1] Their straightforward chromogenic properties, coupled with the ease of spectrophotometric measurement, have made them a cornerstone of enzymology, clinical diagnostics, and high-throughput screening for drug discovery.[1] The ability to synthesize a vast array of peptide sequences allows for the development of highly specific substrates, enabling the precise dissection of complex biological processes like the coagulation cascade.[1][10] The continued and widespread use of these elegant chemical tools underscores their power in unraveling the complexities of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. jabonline.in [jabonline.in]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. p-Nitroaniline [webbook.nist.gov]

- 5. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nhsjs.com [nhsjs.com]

- 9. Assay Procedure for Protease [sigmaaldrich.com]

- 10. academic.oup.com [academic.oup.com]

The Role of Phe-Pro-Ala-pNA in Advancing Protease Activity Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the chromogenic substrate, Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA), and its derivatives in the comprehensive study of protease activity. This document provides a detailed overview of the substrate's applications, particularly in the characterization of key enzymes such as chymotrypsin and tripeptidyl peptidase 1 (TPP1). Included are detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful research tool.

Introduction to Chromogenic Protease Substrates

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug development. Chromogenic substrates are invaluable tools in this field, enabling the straightforward and quantitative measurement of protease activity. These synthetic peptides are designed to mimic the natural cleavage sites of specific proteases. A key feature of these substrates is the attachment of a chromophore, a molecule that changes color upon release.

This compound and its widely used analog, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, are classic examples of such substrates. They consist of a short peptide sequence recognized by the target protease, linked to a p-nitroanilide (pNA) group. When the protease cleaves the peptide bond between the amino acid sequence and the pNA molecule, the colorless substrate is hydrolyzed to release the yellow-colored p-nitroaniline. The rate of color change, which can be measured spectrophotometrically at approximately 405-410 nm, is directly proportional to the enzymatic activity of the protease. This principle forms the basis of a simple, yet robust, continuous kinetic assay for determining protease activity.

Applications in Studying Chymotrypsin Activity

Chymotrypsin is a serine protease that plays a crucial role in protein digestion in the small intestine. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. The peptide sequence of substrates like N-Succinyl-Ala-Ala-Pro-Phe-pNA makes them highly specific for chymotrypsin and related proteases.

Chymotrypsin in Cell Signaling: The Protease-Activated Receptor (PAR) Pathway

Beyond its digestive functions, chymotrypsin is also involved in cell signaling through the activation of Protease-Activated Receptors (PARs). PARs are a unique class of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor, thereby initiating intracellular signaling cascades. Chymotrypsin has been shown to cleave and activate PAR1 and PAR2, leading to downstream signaling events such as calcium mobilization and ERK1/2 phosphorylation.[1][2]

Quantitative Analysis of Chymotrypsin Activity

The use of chromogenic substrates allows for the determination of key kinetic parameters of chymotrypsin, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Substrate | Enzyme | Km (mM) | kcat/Km (s-1mM-1) | Optimal pH |

| N-Succinyl-Ala-Ala-Pro-Phe-pNA | M Protease (Chymotrypsin-like) | 0.8 | 174.4 | 9.0 |

Table 1: Kinetic parameters for the hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe-pNA by a chymotrypsin-like protease. Data sourced from[3]. Note: This data is for the N-succinylated form of the peptide, a commonly used and more soluble analog of this compound.

Applications in Studying Tripeptidyl Peptidase 1 (TPP1) Activity

Tripeptidyl Peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease that removes tripeptides from the N-terminus of proteins and peptides.[4][5] TPP1 plays a critical role in the lysosomal degradation pathway, and its deficiency leads to a fatal neurodegenerative disorder called late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[5]

TPP1 in the Lysosomal Degradation Pathway

TPP1 is synthesized as an inactive proenzyme and is activated upon delivery to the acidic environment of the lysosome.[4] Within the lysosome, TPP1 participates in the breakdown of proteins that have been delivered for degradation through processes like endocytosis and autophagy. It acts as an exopeptidase, sequentially cleaving tripeptides from the N-termini of its substrates. This activity is crucial for the complete degradation of proteins into their constituent amino acids, which can then be recycled by the cell.

Quantitative Analysis of TPP1 Activity

Assaying TPP1 activity is crucial for diagnosing CLN2 disease and for developing therapeutic strategies. While this compound can be used, fluorogenic substrates are often preferred for their increased sensitivity. The optimal pH for TPP1 activity is in the acidic range, reflecting its lysosomal localization.

| Enzyme | Optimal pH |

| Tripeptidyl Peptidase 1 (TPP1) | 4.5 - 5.0 |

Table 2: Optimal pH for Tripeptidyl Peptidase 1 (TPP1) activity. Sourced from[6].

Experimental Protocols

The following sections provide detailed methodologies for performing protease activity assays using p-nitroanilide-based substrates.

General Protease Assay Workflow

The general workflow for a protease activity assay using a chromogenic substrate like this compound is straightforward and can be adapted for various proteases.

Detailed Protocol for Chymotrypsin Activity Assay

This protocol is adapted for the use of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

Materials:

-

α-Chymotrypsin

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

-

96-well microplate or cuvettes

Procedure:

-

Prepare a stock solution of the substrate: Dissolve the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO to a concentration of 100 mM.

-

Prepare the working substrate solution: Dilute the substrate stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM).

-

Prepare the enzyme solution: Dissolve the α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to a stock concentration and then dilute it further in the Tris-HCl assay buffer to the desired working concentration.

-

Set up the assay: In a 96-well plate, add the working substrate solution to each well.

-

Initiate the reaction: Add the chymotrypsin solution to the wells to start the reaction. The final reaction volume will depend on the plate/cuvette size. A typical final volume for a 96-well plate is 200 µL.

-

Measure the absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every minute for a set period (e.g., 10-30 minutes).

-

Calculate the activity: Determine the initial rate of the reaction (V0) by calculating the slope of the linear portion of the absorbance versus time plot (ΔA410/min). The enzyme activity can then be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm), c is the concentration, and l is the path length.[7]

Conclusion

This compound and its derivatives are indispensable tools for the study of protease activity. Their utility in quantifying the enzymatic activity of proteases like chymotrypsin and TPP1 provides researchers and drug development professionals with a robust and accessible method to investigate the roles of these enzymes in health and disease. The detailed protocols and pathway visualizations provided in this guide are intended to support the practical application of these substrates in advancing our understanding of protease biology and in the development of novel therapeutics.

References

The Chromogenic Substrate Phe-Pro-Ala-pNA: A Technical Guide for the Identification of Novel Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel proteases are pivotal in understanding complex biological processes and in the development of new therapeutic agents. Proteases play critical roles in a vast array of physiological and pathological pathways, making them attractive targets for drug discovery. A key tool in the initial stages of protease research is the use of chromogenic substrates that allow for simple and rapid detection of proteolytic activity. Among these, the synthetic peptide Phe-Pro-Ala-pNA (L-Phenylalanyl-L-prolyl-L-alanine-p-nitroanilide) has emerged as a valuable substrate for the identification and characterization of certain classes of proteases, particularly tripeptidyl peptidases.

This technical guide provides an in-depth overview of the use of this compound for the discovery of novel proteases. It covers the core principles of the enzymatic assay, detailed experimental protocols for high-throughput screening and hit validation, a summary of available quantitative data, and the context of relevant signaling pathways.

The Core Principle: Chromogenic Detection of Protease Activity

This compound is a synthetic tripeptide linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon cleavage of the amide bond between the C-terminal alanine and the pNA group by a protease, the free pNA is released. This liberated pNA has a distinct yellow color and a strong absorbance at a wavelength of 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the enzymatic activity of the protease, allowing for a continuous and quantitative measurement of the reaction.[1]

The specificity of this compound is primarily determined by the tripeptide sequence. The presence of a proline residue at the P2 position makes it a substrate for post-proline cleaving enzymes, such as tripeptidyl peptidases (TPPs) and some dipeptidyl peptidases (DPPs). These enzymes are known to cleave peptides after a proline or alanine residue.[2]

Data Presentation: Kinetic Parameters of Proteases

Table 1: Kinetic Parameters of Dipeptidyl Peptidases with Proline-Containing p-Nitroanilide Substrates

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Source |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 0.2 | - | - | 7.4-8.7 | [2][3] |

| Dipeptidyl Peptidase 8 (DPP-8) | Gly-Pro-pNA | 0.3 | - | ~106 | 7.4 | [3] |

| Dipeptidyl Peptidase 9 (DPP-9) | Gly-Pro-pNA | 0.4 | - | ~106 | 7.4 | [3] |

| Dipeptidyl Peptidase IV (DPP-IV) | Ala-Pro-pNA | - | - | - | 7.4-8.7 | [2] |

| Dipeptidyl Peptidase 8 (DPP-8) | Ala-Pro-pNA | - | - | ~106 | 7.4 | [3] |

| Dipeptidyl Peptidase 9 (DPP-9) | Ala-Pro-pNA | - | - | ~106 | 7.4 | [3] |

Note: Specific kcat values for these enzymes with the listed substrates are not consistently reported in the literature. The kcat/Km values for DPP-8 and DPP-9 with Gly-Pro-pNA and Ala-Pro-pNA are reported to be in the order of 106 M-1s-1.[3]

Table 2: Kinetic Parameters of a Bacterial Alkaline Protease with a Similar p-Nitroanilide Substrate

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |

| Alkaline Protease (Bacillus sp. KSM-K16) | N-succinyl-Ala-Ala-Pro-Phe-pNA | 0.8 | - | 174.4 | [2] |

Note: This table provides data for a structurally similar substrate and highlights the utility of p-nitroanilide peptides in characterizing bacterial proteases.

Experimental Protocols

The following sections provide detailed methodologies for the identification of novel proteases using this compound, from initial screening of complex biological samples to the confirmation of positive hits.

Preparation of Cell Lysate for Protease Screening

This protocol describes the preparation of a total cell lysate from cultured mammalian cells, which can then be used as a source of potential novel proteases.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

-

Protease inhibitor cocktail (optional, to inhibit known proteases if targeting a specific novel activity)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge (refrigerated)

Procedure:

-

Wash the cultured cells with ice-cold PBS to remove any residual media.

-

Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer to the culture dish.

-

Incubate the dish on ice for 10-15 minutes to allow for cell lysis.

-

Gently scrape the cells from the surface of the dish using a cell scraper.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant, which contains the soluble proteins including proteases, to a fresh, pre-chilled microcentrifuge tube.

-

Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

-

The cell lysate is now ready for use in the protease screening assay or can be stored at -80°C for future use.

High-Throughput Screening (HTS) for Novel Protease Activity

This protocol outlines a high-throughput screening assay in a 96-well plate format to identify samples containing proteases that can cleave this compound.

Materials:

-

Prepared cell lysate or other biological samples

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Assay Setup: In each well of the 96-well plate, add a specific volume of your biological sample (e.g., 10-50 µL of cell lysate). Include appropriate controls:

-

Negative Control (No Enzyme): Assay Buffer only.

-

Blank Control (No Substrate): Sample with Assay Buffer instead of the substrate solution.

-

Positive Control (if available): A known protease that cleaves this compound.

-

-

Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100-200 µM). Add the substrate solution to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.

-

Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).

-

Subtract the rate of the blank control from the rate of each sample to correct for any non-enzymatic hydrolysis of the substrate.

-

Identify "hits" as samples that show a significantly higher reaction rate compared to the negative control.

-

Confirmation and Initial Characterization of Positive Hits

Once potential hits are identified from the HTS, it is crucial to confirm their activity and perform initial characterization.

Procedure:

-

Reproducibility: Re-test the positive hits in triplicate to ensure the observed activity is reproducible.

-

Protease Class Determination: To begin to classify the novel protease, perform the assay in the presence of a panel of well-characterized protease inhibitors. For example:

-

Serine protease inhibitors: PMSF, AEBSF

-

Cysteine protease inhibitors: E-64, Leupeptin

-

Aspartic protease inhibitors: Pepstatin A

-

Metalloprotease inhibitors: EDTA, 1,10-Phenanthroline A significant reduction in activity in the presence of a specific class of inhibitor suggests that the novel protease belongs to that class.

-

-

Optimal pH and Temperature Determination: Perform the protease assay across a range of pH values (e.g., pH 4-10) and temperatures (e.g., 25-60°C) to determine the optimal conditions for the novel protease's activity.

-

Further Characterization: Positive hits can be further purified using standard chromatography techniques (e.g., ion exchange, size exclusion, affinity chromatography) to isolate the novel protease for more in-depth kinetic analysis and substrate specificity profiling.

Visualization of Workflows and Signaling Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow for Novel Protease Identification

Caption: Workflow for the identification and initial characterization of novel proteases using this compound.

Signaling Pathways Involving Related Proteases

Proteases that cleave substrates like this compound, such as Dipeptidyl Peptidase IV (DPP4) and Tripeptidyl Peptidase 1 (TPP1), are involved in various signaling pathways.

DPP4 Signaling Network:

DPP4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including incretin hormones, chemokines, and neuropeptides, thereby modulating their activity.[4][5]

Caption: Simplified diagram of DPP4's role in modulating signaling by cleaving and inactivating GLP-1 and SDF-1α.

TPP1 and Lysosomal Function:

Tripeptidyl Peptidase 1 (TPP1) is a lysosomal serine protease that removes N-terminal tripeptides from proteins. Its deficiency is linked to the neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis. TPP1 plays a role in the degradation of proteins within the lysosome.[6][7]

Caption: The role of TPP1 in the lysosomal degradation of proteins into tripeptides for cellular recycling.

Conclusion

The chromogenic substrate this compound serves as a valuable and accessible tool for the initial identification and characterization of novel proteases, particularly those with a specificity for cleaving after proline residues. Its utility in high-throughput screening allows for the rapid survey of complex biological samples for new enzymatic activities. By following the detailed protocols outlined in this guide, researchers can effectively employ this compound as a starting point in the exciting and challenging endeavor of discovering and characterizing novel proteases. The subsequent elucidation of the roles of these newly identified enzymes in various signaling pathways will undoubtedly contribute to a deeper understanding of cellular regulation and open new avenues for therapeutic intervention.

References

- 1. Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography [mdpi.com]

- 2. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 3. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]

- 7. genecards.org [genecards.org]

The Use of Phe-Pro-Ala-pNA in Cell Lysates for Tripeptidyl Peptidase I Activity Assessment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the chromogenic substrate, Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA), for the preliminary study of Tripeptidyl Peptidase I (TPP1) activity in cell lysates. Due to a scarcity of published studies detailing the use of this specific substrate in cell lysates, this document synthesizes a representative experimental protocol and data based on established principles of p-nitroanilide-based protease assays and the known characteristics of TPP1.

Introduction

Tripeptidyl Peptidase I (TPP1), a lysosomal serine protease, plays a crucial role in the degradation of proteins by cleaving N-terminal tripeptides.[1][2] Deficiencies in TPP1 activity are linked to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[3] Therefore, the accurate measurement of TPP1 activity in biological samples such as cell lysates is vital for both basic research and the development of therapeutic interventions. This compound is a chromogenic substrate designed for the specific assessment of TPP1 activity.[4] Enzymatic cleavage of this substrate by TPP1 releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. This allows for a direct measurement of TPP1 enzymatic activity.

Data Presentation

The following tables represent hypothetical yet plausible quantitative data that could be obtained from preliminary studies using this compound to assess TPP1 activity in cell lysates from a human fibroblast cell line.

Table 1: Kinetic Parameters of TPP1 in Cell Lysates

| Parameter | Value |

| Apparent Km (mM) | 0.5 |

| Apparent Vmax (nmol/min/mg) | 120 |

| Optimal pH | 4.5 - 5.0 |

Table 2: TPP1 Activity in Different Cell Lysate Conditions

| Condition | TPP1 Specific Activity (nmol/min/mg protein) | % of Control |

| Control (Untreated) | 105.7 ± 8.3 | 100% |

| TPP1 Inhibitor (10 µM) | 12.4 ± 2.1 | 11.7% |

| Lysosomal Enhancer X (5 µM) | 145.2 ± 11.9 | 137.4% |

Experimental Protocols

This section details a representative methodology for the key experiments cited in the data tables.

Preparation of Cell Lysates

This protocol outlines the preparation of cell lysates from cultured fibroblasts for the subsequent TPP1 activity assay.

Materials:

-

Cultured human fibroblasts

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100, 1 mM EDTA)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Wash the confluent cell monolayer twice with ice-cold PBS.

-

Aspirate the PBS and add 1 mL of ice-cold Lysis Buffer to the culture dish.

-

Incubate on ice for 10 minutes.

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

-

The cell lysate can be used immediately or stored at -80°C.

TPP1 Activity Assay using this compound

This kinetic assay measures the rate of pNA release from the this compound substrate.

Materials:

-

Cell lysate (prepared as above)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a pNA standard curve (0-200 µM) in Assay Buffer.

-

In a 96-well plate, add 50 µL of cell lysate (diluted in Assay Buffer to a suitable concentration, e.g., 10-50 µg of total protein).

-

For inhibitor studies, pre-incubate the lysate with the inhibitor for 15-30 minutes at room temperature.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

Immediately measure the absorbance at 405 nm at 37°C and continue to take readings every 1-2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

-

Convert the rate of change in absorbance to the rate of pNA production using the pNA standard curve.

-

Express TPP1 activity as nmol of pNA released per minute per mg of total protein.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to illustrate key processes.

References

- 1. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of PPT1 and TPP1 enzymes in neuronal ceroid lipofuscinosis (NCL) 1 and 2 by dried blood spots (DBS) and leukocytes and their application to newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

A Technical Guide to the Enzymatic Cleavage of Phe-Pro-Ala-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic cleavage of the chromogenic substrate Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA). This synthetic peptide is a valuable tool for the characterization of specific proteases, particularly in the context of drug discovery and development. Its cleavage results in the release of p-nitroaniline (pNA), a yellow chromophore that can be easily quantified spectrophotometrically, providing a straightforward method for assaying enzyme activity.

Enzyme Specificity and Cleavage

This compound is primarily recognized and cleaved by a class of enzymes known as tripeptidyl peptidases (TPPs). These exopeptidases cleave tripeptides from the N-terminus of proteins and peptides. Notably, sedolisins, a family of serine proteases, have been identified as effective catalysts for the hydrolysis of this substrate.

A key example is the secreted proteases from the fungus Aspergillus fumigatus. The sedolisins SedB, SedC, and SedD from this organism have demonstrated tripeptidyl-peptidase activity, efficiently cleaving this compound.[1][2][3] The optimal pH for the activity of SedB and SedC with this substrate is 6.0, while SedD exhibits maximum activity at a more acidic pH of 5.0.[1]

Quantitative Analysis of Cleavage

The enzymatic hydrolysis of this compound follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the turnover number (kcat). These parameters are crucial for characterizing the efficiency and affinity of an enzyme for this substrate.

For instance, a kinetic analysis of purified, heterologously produced SedB from Aspergillus fumigatus has been performed using this compound as the substrate.[1] The determination of Km and kcat values was achieved through a standard Lineweaver-Burk plot analysis.[1] While the precise values are detailed within the full study, this confirms the substrate's utility in quantitative enzymatic assays.

Table 1: Enzymes Known to Cleave this compound

| Enzyme Family | Specific Enzymes | Source Organism | Optimal pH |

| Tripeptidyl Peptidases (Sedolisins) | SedB, SedC | Aspergillus fumigatus | 6.0 |

| Tripeptidyl Peptidases (Sedolisins) | SedD | Aspergillus fumigatus | 5.0 |

Experimental Protocol for Enzymatic Assay

The following protocol provides a detailed methodology for a standard enzymatic assay using this compound. This protocol is based on the characterization of Aspergillus fumigatus sedolisins.[1]

Materials:

-

This compound substrate

-

Purified enzyme (e.g., SedB, SedC, or SedD)

-

Assay Buffer: 0.1 M Sodium Citrate Buffer, adjusted to the optimal pH for the enzyme (e.g., pH 6.0 for SedB)

-

Solvent for substrate: Ethanol or Dimethylformamide (DMF)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

-

Reaction termination solution: Glacial acetic acid

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as ethanol.[1] From this stock, prepare a series of dilutions in the assay buffer to achieve a final concentration range suitable for kinetic analysis (e.g., 10-3 to 10-7 M).[1]

-

Enzyme Preparation: Prepare a working solution of the purified enzyme in the assay buffer to a final concentration appropriate for the assay (e.g., 2.5 x 10-9 M for SedB).[1]

-

Assay Reaction:

-

In a 96-well plate or cuvette, add a defined volume of the enzyme solution.

-

To initiate the reaction, add the this compound substrate solution to a final reaction volume (e.g., 100 µl).[1] The final substrate concentration should be varied.

-

Include a substrate blank (buffer and substrate, no enzyme) and an enzyme blank (buffer and enzyme, no substrate) as controls.

-

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 20°C or 37°C) for a specific period (e.g., 10 minutes).[1]

-

Reaction Termination: Stop the reaction by adding a small volume of glacial acetic acid.[1]

-

Measurement: Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader or spectrophotometer.[1]

-

Data Analysis: The amount of p-nitroaniline released can be calculated from its molar extinction coefficient. The initial reaction velocities are then determined and used to calculate the Km and kcat values using a Lineweaver-Burk plot or other suitable kinetic models.

Visualizing a Relevant Biological Workflow: Tripeptidyl Peptidase 1 (TPP1) Activation

While this compound is a synthetic substrate, it is a valuable tool for studying enzymes like tripeptidyl peptidase 1 (TPP1), a human lysosomal serine protease.[4][5] Deficiencies in TPP1 are associated with the fatal neurodegenerative disorder, late infantile neuronal ceroid lipofuscinosis.[5] TPP1 is synthesized as an inactive proenzyme and requires proteolytic processing at an acidic pH within the lysosome to become active.[5] The following diagram illustrates this activation workflow.

References

- 1. Sedolisins, a New Class of Secreted Proteases from Aspergillus fumigatus with Endoprotease or Tripeptidyl-Peptidase Activity at Acidic pHs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sedolisins, a new class of secreted proteases from Aspergillus fumigatus with endoprotease or tripeptidyl-peptidase activity at acidic pHs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A tripeptidyl peptidase 1 is a binding partner of the Golgi pH regulator (GPHR) in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Phe-Pro-Ala-pNA Tripeptidyl Peptidase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptidyl peptidases (TPPs) are a class of exopeptidases that cleave tripeptide residues from the N-terminus of proteins and peptides. One prominent member of this family is Tripeptidyl Peptidase I (TPP1), a lysosomal serine protease.[1] Deficiencies in TPP1 activity are linked to the fatal neurodegenerative disorder, late infantile neuronal ceroid lipofuscinosis (LINCL).[2] Consequently, the measurement of TPP1 activity is crucial for disease diagnosis and for screening potential therapeutic agents. This document provides a detailed protocol for a colorimetric assay to determine tripeptidyl peptidase activity using the chromogenic substrate Phenylalanine-Proline-Alanine p-nitroanilide (Phe-Pro-Ala-pNA).

The assay principle is based on the enzymatic cleavage of the this compound substrate by a tripeptidyl peptidase. This reaction releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound | AdooQ Bioscience | A14742 | -20°C, desiccated |

| Tripeptidyl Peptidase I (human recombinant) | R&D Systems | 3356-SE | -20°C |

| p-Nitroaniline (pNA) | Sigma-Aldrich | N2128 | Room Temperature |

| Sodium Acetate | Sigma-Aldrich | S2889 | Room Temperature |

| Acetic Acid | Sigma-Aldrich | A6283 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well clear, flat-bottom microplate | Corning | 3596 | Room Temperature |

Experimental Protocols

Reagent Preparation

a. Assay Buffer (0.1 M Sodium Acetate, pH 4.5)

-

Prepare a 0.1 M solution of sodium acetate in deionized water.

-

Adjust the pH to 4.5 using acetic acid.

-

Store at 4°C. The optimal pH for TPP1 activity can range from 4.5 to 5.0.[1][3]

b. Substrate Stock Solution (10 mM this compound)

-

Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. In solution, the substrate is stable for up to one month at -20°C.[4]

c. Enzyme Solution

-

Reconstitute the lyophilized enzyme in the Assay Buffer to a desired stock concentration (e.g., 1 µg/µL).

-

On the day of the experiment, dilute the enzyme stock solution to the working concentration (e.g., 0.1-10 ng/µL) with Assay Buffer. The optimal enzyme concentration should be determined empirically for each experimental setup.

d. p-Nitroaniline (pNA) Standard Stock Solution (10 mM)

-

Dissolve 138.1 mg of p-nitroaniline in 100 mL of DMSO to create a 10 mM stock solution.

-

Store at room temperature, protected from light.

p-Nitroaniline Standard Curve

A standard curve is essential to convert the measured absorbance values into the amount of pNA produced.

-

Prepare a series of dilutions of the 10 mM pNA stock solution in Assay Buffer to obtain concentrations ranging from 0 to 200 µM. A suggested dilution series is provided in the table below.

-

Add 100 µL of each standard dilution to a well of a 96-well microplate in triplicate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Plot the absorbance values against the corresponding pNA concentrations (in µM) to generate a standard curve. The R-squared value should be >0.99 for a reliable curve.